molecular formula C13H9ClFNO B185188 N-(2-chlorophenyl)-3-fluorobenzamide CAS No. 1629-12-5

N-(2-chlorophenyl)-3-fluorobenzamide

Cat. No. B185188
CAS RN: 1629-12-5
M. Wt: 249.67 g/mol
InChI Key: MNXZEIANHIYULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage and eventually cell death. This makes ABT-888 a potential therapeutic agent for cancer treatment.

Scientific Research Applications

N-(2-chlorophenyl)-3-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It is particularly effective in combination with DNA-damaging agents such as chemotherapy and radiation therapy. The inhibition of PARP enzymes leads to the accumulation of DNA damage, which enhances the efficacy of DNA-damaging agents. N-(2-chlorophenyl)-3-fluorobenzamide has been shown to be effective in the treatment of breast cancer, ovarian cancer, and other types of cancer.

Mechanism of Action

PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP enzymes leads to the accumulation of single-strand DNA breaks, which are then converted into double-strand DNA breaks during DNA replication. Double-strand DNA breaks are more difficult to repair and can lead to cell death. N-(2-chlorophenyl)-3-fluorobenzamide selectively inhibits PARP enzymes, leading to the accumulation of DNA damage and eventual cell death.
Biochemical and physiological effects:
N-(2-chlorophenyl)-3-fluorobenzamide has been shown to be well-tolerated in clinical trials. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. N-(2-chlorophenyl)-3-fluorobenzamide is metabolized in the liver and excreted in the urine. It has been shown to be effective in reducing tumor growth in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-3-fluorobenzamide is a potent inhibitor of PARP enzymes and has been shown to be effective in combination with DNA-damaging agents. It is relatively easy to synthesize and can be obtained in high purity. However, N-(2-chlorophenyl)-3-fluorobenzamide has limitations in terms of its specificity for PARP enzymes. It can also have off-target effects on other enzymes, leading to potential side effects.

Future Directions

There are several potential future directions for N-(2-chlorophenyl)-3-fluorobenzamide research. One area of interest is the development of more specific PARP inhibitors that can target specific PARP isoforms. Another area of interest is the combination of N-(2-chlorophenyl)-3-fluorobenzamide with other targeted therapies, such as immune checkpoint inhibitors. Finally, there is potential for the use of N-(2-chlorophenyl)-3-fluorobenzamide in combination with other DNA repair inhibitors, such as ATM and ATR inhibitors, to enhance the efficacy of cancer treatment.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The resulting compound is then reacted with 2-chloroaniline to form N-(2-chlorophenyl)-3-fluorobenzamide. The purity of the compound can be increased by recrystallization using a suitable solvent.

properties

CAS RN

1629-12-5

Product Name

N-(2-chlorophenyl)-3-fluorobenzamide

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-fluorobenzamide

InChI

InChI=1S/C13H9ClFNO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17)

InChI Key

MNXZEIANHIYULX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl

Other CAS RN

1629-12-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.